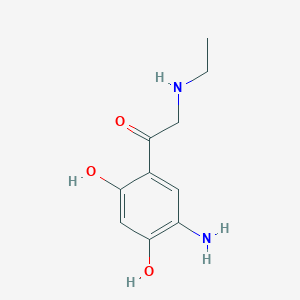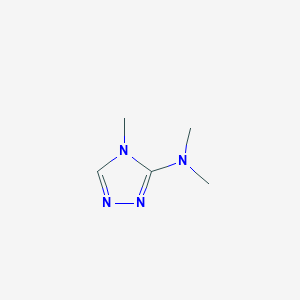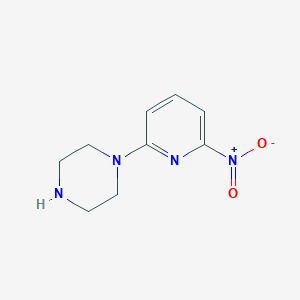
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine is an organic compound characterized by the presence of bromine, methoxy, and phenoxy groups attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine typically involves the bromination of 4-methoxyphenol followed by a nucleophilic substitution reaction with 1-bromo-2-propanol. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the bromination process. The final step involves the amination of the intermediate product using ammonia or an amine source under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of de-brominated or de-methoxylated products.
Substitution: Nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of phenolic oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxy group play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways by forming covalent or non-covalent interactions with target proteins, leading to altered cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenoxy)propan-1-amine
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
2-(2,5-Dibromo-4-methoxyphenoxy)propan-1-amine is unique due to the presence of two bromine atoms and a methoxy group, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H13Br2NO2 |
|---|---|
Peso molecular |
339.02 g/mol |
Nombre IUPAC |
2-(2,5-dibromo-4-methoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H13Br2NO2/c1-6(5-13)15-10-4-7(11)9(14-2)3-8(10)12/h3-4,6H,5,13H2,1-2H3 |
Clave InChI |
ZHQQPGZEIIAHCX-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)OC1=C(C=C(C(=C1)Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


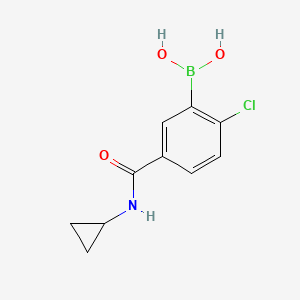
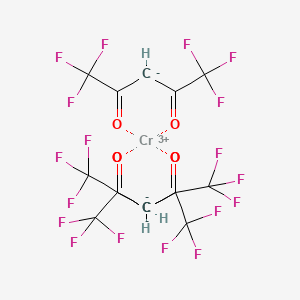
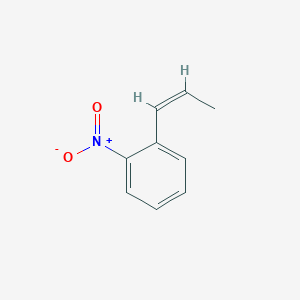
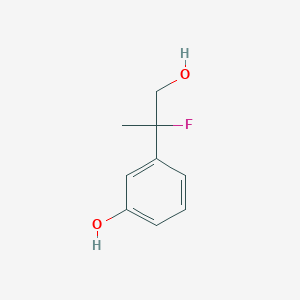
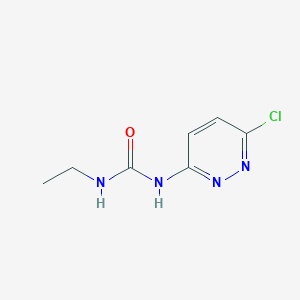

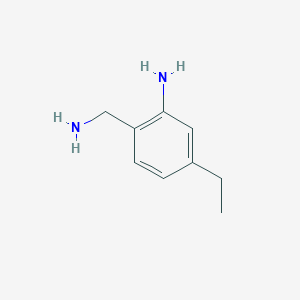
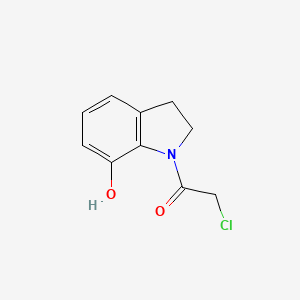

![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
![1-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanone](/img/structure/B15248021.png)
